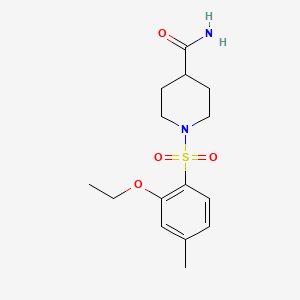
2-Hydroxyethyl-disulfid-mono-Tosylate
Übersicht
Beschreibung
2-Hydroxyethyl disulfide mono-tosylate is a cleavable linker compound employed in the synthesis of antibody-drug conjugates (ADCs) .
Molecular Structure Analysis
The molecular structure of 2-hydroxyethyl disulfide mono-Tosylate contains total 34 bond(s); 18 non-H bond(s), 8 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 hydroxyl group(s), 1 primary alcohol(s), 1 disulfide(s) and 1 sulfonate(s) (thio-/dithio-) .Chemical Reactions Analysis
2-Hydroxyethyl disulfide mono-tosylate is used in the synthesis of antibody-drug conjugates (ADCs). ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .Physical And Chemical Properties Analysis
The molecular weight of 2-hydroxyethyl disulfide mono-Tosylate is 308.44 and its formula is C11H16O4S3 . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .Wissenschaftliche Forschungsanwendungen
Materialwissenschaft
2-Hydroxyethyl-disulfid (HEDS) wird als Vorläufer verwendet, um selbstorganisierte Monoschichten (SAMs) auf Goldoberflächen zu bilden, für Anwendungen wie Korrosionsschutz, Schmierung und Sensoren {svg_1}.
Organische Synthese
In der organischen Synthese dient 2-Hydroxyethyl-disulfid als Reduktionsmittel {svg_2}.
Kautschukproduktion
Es wird auch als Vernetzungsmittel bei der Herstellung von Kautschukmischungen verwendet {svg_3}.
Lederbeschichtung
2-Hydroxyethyl-disulfid kann als Kettenverlängerer bei der Herstellung von wässrigen, selbstheilenden Polyurethanen verwendet werden, die in der Lederbeschichtung eingesetzt werden {svg_4}.
Polymerisation
Es kann als Vorläufer bei der Synthese eines multifunktionalen Initiators dienen, der zur Herstellung von Sternpolystyrolen durch Atomtransferradikalpolymerisation von Styrol verwendet wird {svg_5}.
Biomedizinische Anwendungen
Das heterobifunktionelle PEG, das verschiedene Kombinationen von Azid, Amin, Thioacetat, Thiol, Pyridyl-Disulfid sowie aktivierten Hydroxyl-Endgruppen enthält, kann unter Verwendung von 2-Hydroxyethyl-disulfid-mono-Tosylate synthetisiert werden. Dieses PEG-Derivat unterstützt insbesondere die Entwicklung von Materialien für biomedizinische Anwendungen {svg_6}.
Arzneimittelverabreichung
This compound wird in Arzneimittelabgabesystemen verwendet {svg_7}.
Hybrid-Hydrogel
Es wird bei der Entwicklung von Hybrid-Hydrogelen für die Mikroverkapselung von Zellen verwendet {svg_8}.
Wirkmechanismus
Target of Action
The primary target of 2-Hydroxyethyl Disulfide Mono-Tosylate is in the synthesis of Antibody-Drug Conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer .
Mode of Action
2-Hydroxyethyl Disulfide Mono-Tosylate acts as a cleavable linker in the formation of ADCs . The compound connects an antibody to an ADC cytotoxin . This linker is cleavable, meaning it can be broken down within the body, allowing the cytotoxic drug to be released in the vicinity of the cancer cells .
Biochemical Pathways
The biochemical pathways affected by 2-Hydroxyethyl Disulfide Mono-Tosylate are those involved in the action of ADCs . The ADCs, once attached to the cancer cells, are internalized and the cytotoxic drug is released, leading to cell death .
Result of Action
The result of the action of 2-Hydroxyethyl Disulfide Mono-Tosylate is the successful formation of ADCs . These ADCs can deliver cytotoxic drugs directly to cancer cells, thereby reducing the impact on healthy cells and potentially improving the efficacy of cancer treatments .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-hydroxyethyldisulfanyl)ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4S3/c1-10-2-4-11(5-3-10)18(13,14)15-7-9-17-16-8-6-12/h2-5,12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNYSBAUKADEHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCSSCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-ethyl-1-[(4-fluoro-3-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B604876.png)
![1-[(4-chloro-3-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604877.png)
![1-[(4-chloro-3-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604878.png)
![1-[(4-tert-butylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604879.png)


![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604886.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604887.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604888.png)
![2-allyl-N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B604891.png)
![2-(5-{[4-(methylsulfanyl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604892.png)
![({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)acetic acid](/img/structure/B604894.png)